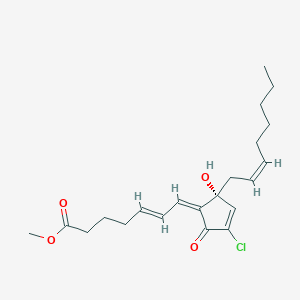
chlorovulone III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorovulone III is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the chlorovulone family, which is known for its unique chemical properties and biological activity. Chlorovulone III has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
- Chlorovulone III, identified in marine prostanoids from Clavularia viridis, exhibits significant cytotoxicity against human prostate and colon cancer cells, suggesting potential applications in cancer research and treatment (Shen et al., 2004).
Chemical Synthesis and Pharmacology
- Advances in the chemical synthesis of chlorovulone II, closely related to chlorovulone III, offer insights into more efficient synthesis methods for chlorovulones, which could enhance their pharmacological study and application (Ciufolini & Zhu, 1998).
- The absolute configuration of chlorovulones, including chlorovulone III, has been determined, which is crucial for understanding their biological activity and potential therapeutic applications (Nagaoka et al., 1986).
Environmental and Material Sciences
- Research on cellulose III oxidation using TEMPO demonstrates the wide applicability of chlorinated compounds in material science, though not directly linked to chlorovulone III, it highlights the broader context of chlorinated compound applications (Da Silva Perez et al., 2003).
- Chlorophenols, with structural similarities to chlorovulones, are used in various environmental applications, indicating a potential research avenue for chlorovulone III in environmental chemistry (Andreozzi et al., 2011).
Biotechnological Research
- Studies on chloroplast genomes and chlorinated compounds in biotechnology, although not directly related to chlorovulone III, demonstrate the relevance of chlorinated compounds in this field, suggesting possible research applications for chlorovulone III (Wu, 2004).
Eigenschaften
CAS-Nummer |
100295-79-2 |
|---|---|
Produktname |
chlorovulone III |
Molekularformel |
C21H29ClO4 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
methyl (E,7Z)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13+/t21-/m1/s1 |
InChI-Schlüssel |
CTIZPKYMYVPNGA-MNSXJSHLSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C\C=C\CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Kanonische SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



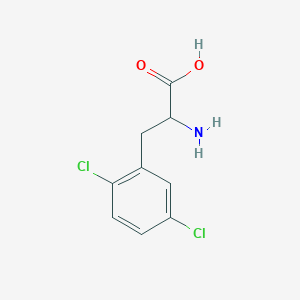
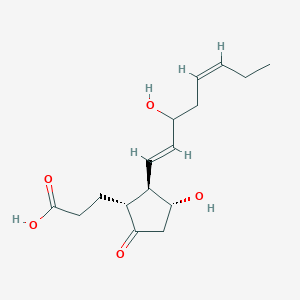
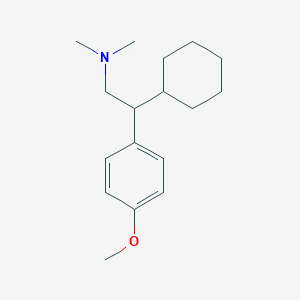
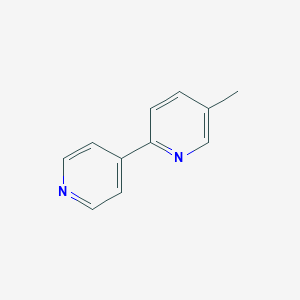
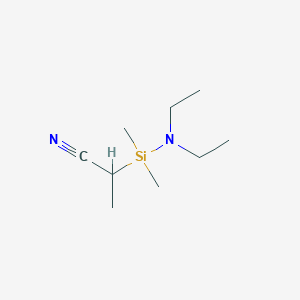
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
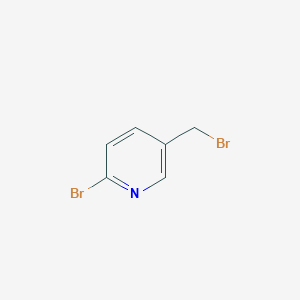


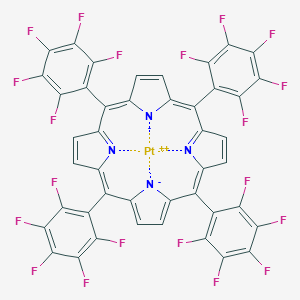
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
